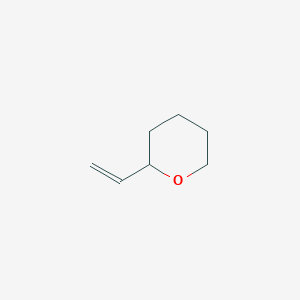

2-ETHENYLOXANE

CAS No.: 52426-83-2

Cat. No.: VC7074066

Molecular Formula: C7H12O

Molecular Weight: 112.172

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52426-83-2 |

|---|---|

| Molecular Formula | C7H12O |

| Molecular Weight | 112.172 |

| IUPAC Name | 2-ethenyloxane |

| Standard InChI | InChI=1S/C7H12O/c1-2-7-5-3-4-6-8-7/h2,7H,1,3-6H2 |

| Standard InChI Key | YFTHPAKWQBTOLK-UHFFFAOYSA-N |

| SMILES | C=CC1CCCCO1 |

Introduction

Chemical Structure and Fundamental Properties

2-Ethenyloxane, formally known as 2-ethenyloxane-3-carboxylic acid (IUPAC name: (2S,3R)-2-ethenyloxane-3-carboxylic acid), is a bicyclic organic compound characterized by a tetrahydrofuran (oxane) ring substituted with an ethenyl group (-CH=CH2) and a carboxylic acid (-COOH) functional group. Its molecular architecture confers unique reactivity, making it valuable for synthetic and industrial applications.

Table 1: Core Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂O₃ |

| Molecular Weight | 156.18 g/mol |

| CAS Number | 1864053-58-6 |

| Purity (Industrial Grade) | ≥97% |

The stereochemistry at the 2nd and 3rd positions ((2S,3R)) influences its interactions in biological systems and synthetic pathways .

Synthesis and Industrial Production

Industrial synthesis of 2-ethenyloxane-3-carboxylic acid prioritizes scalability and purity. MolCore BioPharmatech’s manufacturing process, certified under ISO standards, emphasizes catalytic oxidation and Grignard reagent-based routes . Key methods include:

Hydrolysis of Nitriles

Nitrile precursors undergo acidic or basic hydrolysis to yield carboxylic acids, a strategy adaptable to 2-ethenyloxane derivatives .

Chemical Reactivity and Derivative Formation

The compound’s ethenyl and carboxyl groups enable diverse transformations:

Oxidation and Reduction

-

Oxidation: The ethenyl group can be oxidized to epoxides or ketones using agents like potassium permanganate.

-

Reduction: Catalytic hydrogenation converts the ethenyl group to ethyl, modifying hydrophobicity .

Esterification

Reaction with alcohols or acylating agents produces esters, such as rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,3S)-2-ethenyloxane-3-carboxylate (CAS: 2248354-78-9), a derivative with potential pharmacological activity .

Table 2: Representative Derivatives

| Derivative Name | Molecular Formula | Molecular Weight |

|---|---|---|

| rac-1,3-dioxo-2,3-dihydro-isoindolyl ester | C₁₆H₁₅NO₅ | 301.29 g/mol |

Applications in Materials Science

Polymer Synthesis

The structurally analogous EVP lactone (28.9% CO₂ by weight) is polymerized into high-performance materials via radical or ring-opening polymerization . By extension, 2-ethenyloxane-3-carboxylic acid’s vinyl group could facilitate similar copolymerizations, enabling sustainable polymer production.

Nanomaterial Functionalization

The carboxylic acid group anchors the compound to metal oxides, suggesting utility in designing nanocomposites for catalytic or biomedical applications .

Industrial and Regulatory Considerations

Quality Control

Industrial batches adhere to ≥97% purity, with HPLC and NMR ensuring consistency .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume